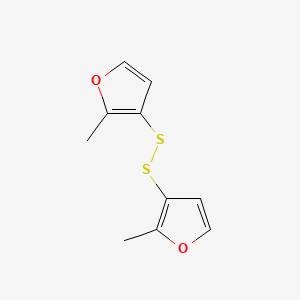

Bis(2-methyl-3-furyl)disulfide

Description

bis-(2-methyl-3-furyl) disulfide is a metabolite found in or produced by Saccharomyces cerevisiae.

3,3'-Dithiobis[2-methylfuran] is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFENKFSKIFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SSC2=C(OC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047673 | |

| Record name | Bis(2-methyl-3-furyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; roast, meaty aroma | |

| Record name | bis(2-Methyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

277.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | 3,3'-Dithiobis[2-methylfuran] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | bis(2-Methyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.146-1.154 | |

| Record name | bis(2-Methyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28588-75-2 | |

| Record name | Bis(2-methyl-3-furyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-methyl-3-furyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3,3'-dithiobis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methyl-3-furyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis[2-methylfuran] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-METHYL-3-FURYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1AN38V6MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-Dithiobis[2-methylfuran] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Bis(2-methyl-3-furyl)disulfide in Meat Flavor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methyl-3-furyl)disulfide is a potent, sulfur-containing volatile compound that is paramount to the characteristic "meaty" aroma of cooked meat. Its exceptionally low odor threshold makes it a key impact compound in the flavor profiles of beef, pork, and chicken. This technical guide delves into the chemical properties, formation pathways, sensory characteristics, and analytical methodologies pertaining to this compound, providing a comprehensive resource for professionals in flavor science and related fields.

Introduction

The flavor of cooked meat is a complex symphony of hundreds of volatile compounds generated through a series of chemical reactions during the heating process. Among these, sulfur-containing compounds often play a defining role due to their potent aromas and low detection thresholds. This compound, a disulfide derived from the furan (B31954) thiol, 2-methyl-3-furanthiol, is a quintessential example of such a compound, imparting characteristic roasted and savory notes essential to the perception of meatiness. Understanding the formation and contribution of this molecule is critical for the development of authentic meat flavors in various food products and has implications for understanding flavor perception and off-flavor development.

Chemical and Sensory Properties

This compound is characterized by its potent, meaty, and slightly sulfurous aroma. It is formed from the oxidation of its precursor, 2-methyl-3-furanthiol, which itself is a key meat flavor compound. The disulfide is often described as having a more rounded, roasted, and savory character compared to the more sulfury and slightly pungent thiol.

Data Presentation: Sensory Thresholds

The impact of a flavor compound is largely determined by its odor threshold, the lowest concentration at which it can be detected by the human olfactory system. This compound is notable for its extremely low odor threshold, making it a significant contributor to meat flavor even at trace concentrations.

| Compound | Medium | Odor Threshold (ng/L) | Flavor Profile |

| This compound | Air | 0.0007 - 0.0028[1] | Meaty, roasted, savory |

| 2-methyl-3-furanthiol | Air | 0.0025 - 0.01[1] | Meaty, sulfurous |

Formation Pathways

The generation of this compound in meat is a multi-step process intrinsically linked to the thermal degradation of thiamine (B1217682) (Vitamin B1) and the Maillard reaction.

Thiamine Degradation to 2-methyl-3-furanthiol

Thiamine, a water-soluble vitamin abundant in meat, is thermally labile and degrades during cooking to produce a variety of flavor compounds. A key degradation product is 2-methyl-3-furanthiol, the direct precursor to this compound. The degradation of thiamine is a complex process involving the cleavage of the thiazole (B1198619) and pyrimidine (B1678525) rings.

References

An In-depth Technical Guide to Bis(2-methyl-3-furyl)disulfide: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methyl-3-furyl)disulfide is a potent organosulfur compound with significant applications in the flavor and fragrance industry, imparting a characteristic roasted, meaty aroma.[1][2][3][4][5] Beyond its sensory properties, this molecule has garnered interest for its potential biological activities, including anticancer and antibacterial effects.[1][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its mechanism of action in cancer cells. Detailed experimental data and methodologies are presented to support further research and development.

Chemical Structure and Identification

This compound is a symmetrical disulfide molecule composed of two 2-methylfuran (B129897) moieties linked by a disulfide bond at the 3-position of the furan (B31954) rings.[1][6][8]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 28588-75-2[1][3][8][9][10] |

| IUPAC Name | 2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan[8] |

| Molecular Formula | C₁₀H₁₀O₂S₂[5][8] |

| Molecular Weight | 226.32 g/mol |

| SMILES | CC1=C(C=CO1)SSC2=C(OC=C2)C[8] |

| InChI | InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3[8] |

| FEMA Number | 3259[10] |

Physicochemical and Spectroscopic Properties

This compound is a clear yellow to amber or orange liquid.[4] It is soluble in organic solvents like alcohol but insoluble in water.[4][8]

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Pale yellow to amber clear liquid | |

| Odor | Roasted, meaty, sulfurous | [1][3] |

| Boiling Point | 277.00 to 280.00 °C @ 760.00 mm Hg | [5][8] |

| Density | 1.146-1.154 g/cm³ | [5][8] |

| Refractive Index | 1.572-1.583 @ 20.00 °C | [8] |

| Flash Point | > 98.89 °C | |

| Water Solubility | Insoluble | [8] |

Table 3: Spectroscopic Data

| Spectrum | Parameters | Chemical Shifts (ppm) and Intensities | Reference |

| ¹H NMR | 400 MHz, CDCl₃ | 2.10 (1000.00), 2.11 (667.00), 6.37 (161.00), 7.26 (175.00), 7.27 (175.00) | [9] |

| ¹³C NMR | 100.40 MHz, CDCl₃ | 11.41 (861.00), 112.78 (264.00), 114.76 (1000.00), 140.81 (999.00), 157.01 (275.00) | [9] |

Synthesis and Characterization

Synthesis

The primary method for synthesizing this compound is through the oxidation of its precursor, 2-methyl-3-furanthiol (B142662).[2]

Experimental Protocol: Oxidation of 2-methyl-3-furanthiol

A patented method describes the reaction of 2-methyl-3-furanthiol with dimethyl sulfoxide (B87167) (DMSO) as the oxidizing agent.[2] The reaction is carried out at normal pressure with temperatures ranging from 10 °C to the reflux temperature of the mixture.[2] The molar ratio of 2-methyl-3-furanthiol to DMSO can vary from 1:0.5 to 1:10.[2] Following the reaction, dimethyl sulfide (B99878) and water are removed by distillation at normal pressure, and the final product, this compound, is obtained by distillation under reduced pressure.[2]

Caption: Synthesis workflow for this compound.

Characterization

Characterization of the synthesized product can be performed using various analytical techniques.

Table 4: Analytical Methods for Characterization

| Technique | Purpose | Experimental Details |

| Gas Chromatography (GC) | Purity assessment and retention index determination. | Non-polar columns such as DB-5 are commonly used.[8] |

| Mass Spectrometry (MS) | Molecular weight and structure confirmation. | Often coupled with GC for GC-MS analysis. |

| NMR Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra are run in deuterated chloroform (B151607) (CDCl₃).[9] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | |

| Elemental Analysis | Confirmation of elemental composition. |

Biological Activities and Mechanisms of Action

Recent studies have highlighted the potential of this compound as a bioactive compound with both anticancer and antibacterial properties.[1][6][7]

Anticancer Activity

This compound has been shown to induce apoptosis in human leukemia Jurkat cells.[1] The proposed mechanism involves the induction of DNA breakage, the production of reactive oxygen species (ROS), and the activation of caspase-3.[1]

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocol: In Vitro Anticancer Activity Assessment

While a detailed protocol is not provided in the reviewed literature, a general approach for assessing the anticancer effects would involve:

-

Cell Culture: Maintaining the human leukemia Jurkat cell line in an appropriate culture medium.

-

Treatment: Exposing the cells to varying concentrations of this compound for specific time periods.

-

DNA Damage Assay: Utilizing techniques like the comet assay or TUNEL staining to detect DNA fragmentation.

-

ROS Detection: Employing fluorescent probes such as DCFDA to measure intracellular ROS levels.

-

Caspase-3 Activity Assay: Using a colorimetric or fluorometric assay to quantify the activity of activated caspase-3.

-

Apoptosis Assay: Quantifying apoptotic cells using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

Antibacterial Activity

This compound has demonstrated in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][6] The antimicrobial activity of organosulfur compounds containing a disulfide bond is often attributed to their ability to interfere with cellular processes through thiol-disulfide exchange reactions with cysteine residues in essential proteins.

Experimental Protocol: Antibacterial Susceptibility Testing

The disk diffusion method is a standard technique to evaluate the in vitro antimicrobial activity.[1]

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., MRSA) is prepared.

-

Agar (B569324) Plate Inoculation: The surface of an appropriate agar medium is uniformly inoculated with the bacterial suspension.

-

Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions for bacterial growth.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured.

Conclusion

This compound is a multifaceted compound with significant potential beyond its established role as a flavoring agent. Its demonstrated anticancer and antibacterial activities warrant further investigation. The information compiled in this technical guide, including its chemical properties, synthesis, and biological mechanisms, provides a solid foundation for researchers and drug development professionals to explore its therapeutic applications. Further studies are encouraged to elucidate the detailed signaling pathways and to optimize its synthesis and formulation for potential clinical use.

References

- 1. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-3-furanthiol synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bis(2-methyl-3-furyl) disulfide [webbook.nist.gov]

- 7. This compound | C10H10O2S2 | CID 526624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bis(2-methyl-3-furyl) disulfide, 28588-75-2 [thegoodscentscompany.com]

- 10. bis(2-methyl-3-furyl) disulfide [webbook.nist.gov]

Formation Pathways of Bis(2-methyl-3-furyl)disulfide via Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methyl-3-furyl)disulfide (BMFD) is a potent, meaty aroma compound of significant interest in the flavor and food industry, and its formation is intricately linked to the Maillard reaction. This technical guide provides an in-depth exploration of the formation pathways of BMFD, detailing the crucial role of its precursor, 2-methyl-3-furanthiol (B142662) (MFT). The guide summarizes key quantitative data, outlines detailed experimental protocols for synthesis and analysis, and provides visual representations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry.[1] This complex cascade of reactions generates a plethora of volatile and non-volatile compounds that contribute to the desirable aromas and tastes of cooked foods.[2] Among these is this compound (BMFD), a sulfur-containing heterocyclic compound known for its intense roasty and meat-like aroma.[3][4] BMFD itself is not a primary product of the Maillard reaction but is formed through the oxidation of its thiol precursor, 2-methyl-3-furanthiol (MFT).[5] Understanding the formation pathways of MFT and its subsequent conversion to BMFD is critical for controlling and optimizing meaty flavor generation in various applications.

This guide will elucidate the primary formation routes of MFT via the Maillard reaction, focusing on the key reactants and intermediates. It will also present quantitative data on the yield of these compounds and provide detailed experimental methodologies for their synthesis and analysis.

Formation Pathways of 2-Methyl-3-furanthiol (MFT)

The formation of BMFD is contingent on the presence of its precursor, 2-methyl-3-furanthiol (MFT). The primary pathways for MFT generation are the Maillard reaction involving cysteine and a reducing sugar, and the thermal degradation of thiamine (B1217682).

Maillard Reaction Pathway from Cysteine and Reducing Sugars

The reaction between the sulfur-containing amino acid L-cysteine and a reducing sugar, particularly pentoses like ribose and xylose, is a major route for MFT formation.[6] The key steps in this pathway involve the degradation of the sugar and its interaction with hydrogen sulfide (B99878) (H₂S), which is released from the Strecker degradation of cysteine.[7][8]

Two main proposed mechanisms for MFT formation from pentoses are:

-

Via 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol): This furanone is a well-known intermediate in the Maillard reaction of pentoses. It can react with hydrogen sulfide to form MFT. However, some studies suggest this is not the primary pathway.

-

Via 1,4-dideoxyosone: A more recent proposal suggests a direct pathway from ribose via its 1,4-dideoxyosone intermediate, which then reacts with H₂S to form MFT without the intermediacy of 4-hydroxy-5-methyl-3(2H)-furanone.[9]

Thiamine Degradation Pathway

Thiamine (Vitamin B1) is another significant precursor for MFT.[10] The thermal degradation of thiamine leads to the formation of key intermediates, including 5-hydroxy-3-mercaptopentan-2-one.[10] This intermediate can then cyclize and dehydrate to yield MFT.[10] Isotopic labeling studies have indicated that even in the presence of both xylose and thiamine, the formation of certain thiamine degradation products leading to MFT can occur without significant involvement of the xylose.[10]

Oxidation of MFT to this compound (BMFD)

2-Methyl-3-furanthiol is susceptible to oxidation, readily forming the corresponding disulfide, BMFD.[5] This oxidation can occur in the presence of air (oxygen) and can be influenced by the presence of other compounds in the reaction mixture. The formation of BMFD is a critical step as it contributes to the overall meaty aroma profile and has a different, often described as more roasty, character than MFT.

Quantitative Data on MFT and BMFD Formation

The yield of MFT and, consequently, BMFD is influenced by several factors, including the type of precursors, temperature, pH, and the presence of other components like lipids.

| Precursors | Reaction Conditions | Product | Yield | Reference |

| Hydroxyacetaldehyde and mercapto-2-propanone | 180°C for 6 minutes (in the absence of water) | 2-Methyl-3-furanthiol (MFT) | 1.4 mol % | Hofmann & Schieberle (1998) |

| Cysteine and Ribose | pH 5, 95°C for 4 hours | 2-Methyl-3-furanthiol (MFT) | Not specified, but identified as a major sulfur aroma compound | Cerny & Davidek (2003) |

| Cysteine and Ribose | pH 4.5-6.5 | 2-Methyl-3-furanthiol and its disulfide (BMFD) | Levels drastically reduced at pH 6.5 | Farmer & Mottram (1990) |

| Cysteine and Ribose in the presence of egg phospholipids | Heated aqueous system | Disulfides with a 2-methyl-3-furylthio moiety (including BMFD) | Decreased compared to the lipid-free system | Farmer & Mottram (1990) |

Experimental Protocols

Synthesis of this compound from 2-Methyl-3-furanthiol

This protocol is based on a patented method for the oxidation of MFT to BMFD.

Materials:

-

2-Methyl-3-furanthiol (MFT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Combine 2-methyl-3-furanthiol and dimethyl sulfoxide in a round-bottom flask. The molar ratio of MFT to DMSO can range from 1:0.5 to 1:10.[11]

-

Stir the mixture at a temperature between 10°C and the reflux temperature of the mixture for a period of 0.5 to 10 hours.[11]

-

After the reaction is complete, remove the by-products, dimethyl sulfide and water, by distillation at atmospheric pressure.[11]

-

Purify the resulting this compound by vacuum distillation.[11]

General Protocol for a Maillard Reaction Experiment and Analysis of BMFD

Materials:

-

L-cysteine

-

Reducing sugar (e.g., D-ribose)

-

Phosphate (B84403) buffer (e.g., pH 5)

-

Reaction vessel (e.g., sealed glass tube or reactor)

-

Heating apparatus (e.g., oil bath or heating block)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Headspace autosampler or solid-phase microextraction (SPME) fibers

-

Dichloromethane (for extraction, if needed)

Procedure:

Reaction Setup:

-

Prepare a solution of L-cysteine and D-ribose in a phosphate buffer (e.g., pH 5) in a reaction vessel. Molar ratios can be varied to investigate their effect.

-

Seal the reaction vessel to prevent the loss of volatile compounds.

-

Heat the reaction mixture at a controlled temperature (e.g., 95-145°C) for a specific duration (e.g., 30 minutes to 4 hours).

Sample Preparation for GC-MS Analysis:

-

Headspace Analysis:

-

After the reaction, allow the vessel to cool.

-

Place the reaction vessel in a headspace autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.

-

An aliquot of the headspace is automatically injected into the GC-MS.

-

-

Solid-Phase Microextraction (SPME):

-

Expose an SPME fiber to the headspace of the cooled reaction mixture for a defined period to adsorb the volatile compounds.

-

Insert the SPME fiber into the GC injector for thermal desorption of the analytes.[12]

-

-

Solvent Extraction (for less volatile compounds or if headspace is not available):

-

Extract the reaction mixture with an organic solvent like dichloromethane.

-

Dry the organic extract (e.g., with anhydrous sodium sulfate).

-

Concentrate the extract if necessary.

-

Inject an aliquot of the extract into the GC-MS.

-

GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) is typically used for flavor compound analysis.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the analytes (e.g., 250°C).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 350) to detect a wide range of fragments.

-

Identification: Identify BMFD by comparing its mass spectrum and retention time to that of an authentic standard or by matching the spectrum to a library (e.g., NIST). The mass spectrum of BMFD will show a molecular ion at m/z 226 and characteristic fragmentation patterns.[8]

-

Visualizations of Pathways and Workflows

Caption: Formation pathway of BMFD via the Maillard reaction.

Caption: Experimental workflow for BMFD analysis.

Conclusion

The formation of this compound is a multi-step process rooted in the Maillard reaction, primarily through the generation of its precursor, 2-methyl-3-furanthiol. The key precursors for MFT are L-cysteine and reducing sugars, with thiamine degradation providing an alternative route. The subsequent oxidation of MFT yields the potent meaty aroma compound, BMFD. The yield of these compounds is highly dependent on reaction conditions such as pH and temperature. The experimental protocols provided in this guide offer a framework for the synthesis and quantitative analysis of BMFD, enabling researchers to further investigate its formation and impact on flavor profiles. A thorough understanding of these pathways is essential for the targeted generation of desirable meat-like flavors in food products and for the identification and characterization of such compounds in various scientific and industrial contexts.

References

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor [seriouseats.com]

- 3. This compound | 28588-75-2 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. 2-Methyl-3-furanthiol synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]

- 11. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

The Sensory Profile of a Key Meaty Flavorant: A Technical Guide to Bis(2-methyl-3-furyl)disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sensory characteristics and odor threshold of Bis(2-methyl-3-furyl)disulfide, a potent aroma compound with significant applications in the flavor and fragrance industry. This document details the compound's distinct sensory profile, its odor potency, and the experimental methodologies used for its characterization, synthesis, and analysis.

Sensory Characteristics

This compound is a pivotal contributor to the desirable savory and meaty notes in a variety of cooked foods. Its complex aroma profile is highly sought after for creating authentic and appealing flavor experiences in processed foods, seasonings, and meat analogues.

Olfactory and Gustatory Profile

The sensory characteristics of this compound are consistently described as potent and multifaceted. The predominant descriptors include "meaty," "roasted," and "sulfurous," often with nuances of onion.[1] At lower concentrations, it can impart creamy and milky effects, and at higher concentrations, it may present a more pronounced sulfurous quality.

Table 1: Sensory Descriptors for this compound

| Descriptor | Nuance/Context | Source(s) |

| Meaty | Roasted, savory, cooked meat | [1] |

| Sulfurous | Characteristic of sulfur-containing compounds | |

| Roasted | Associated with thermally processed foods | [1] |

| Onion | A common accompanying aromatic note | [1] |

| Creamy/Milky | At lower dosages (5 to 10 ppb) | [1] |

| Fatty | Can be used to add fatty notes to hazelnut and chocolate flavors | [1] |

Odor Threshold

The odor threshold is a critical parameter for flavor compounds, as it indicates the minimum concentration at which the substance can be detected by the human olfactory system. This compound is known for its exceptionally low odor threshold, making it a highly impactful aroma chemical.

Table 2: Odor Threshold of this compound

| Medium | Threshold Value | Method | Source(s) |

| Air | 0.00002 ng/L | Not Specified |

Experimental Protocols

This section outlines the methodologies for the synthesis, sensory evaluation, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its corresponding thiol, 2-methyl-3-furanthiol (B142662). A common and efficient method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant.

Protocol: Synthesis via Oxidation of 2-Methyl-3-furanthiol

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, combine 2-methyl-3-furanthiol and dimethyl sulfoxide (DMSO). The molar ratio of 2-methyl-3-furanthiol to DMSO can range from 1:0.5 to 1:10.[2]

-

Reaction Conditions: The mixture is stirred at a temperature between 10°C and the reflux temperature of the mixture for a period of 0.5 to 10 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, dimethyl sulfide (B99878) and water, which are byproducts of the reaction, are removed by distillation at atmospheric pressure.[2]

-

Purification: The crude product is then purified by vacuum distillation to yield this compound.[2]

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a sensory evaluation technique that uses trained panelists to identify and quantify the sensory attributes of a product.[3]

Protocol: QDA for this compound

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. Panelists undergo intensive training to develop a consensus vocabulary of sensory descriptors for meaty and sulfurous aromas and to calibrate their use of intensity scales.[3]

-

Sample Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., propylene (B89431) glycol or deodorized oil) at a concentration suitable for sensory evaluation (e.g., 1 ppm). Samples are presented in coded, covered glass containers to minimize visual bias.

-

Evaluation: Panelists individually assess the samples in a controlled sensory laboratory environment. They rate the intensity of each identified sensory attribute (e.g., meaty, roasted, sulfurous, onion) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed. Analysis of Variance (ANOVA) is used to determine significant differences in attribute intensities, and Principal Component Analysis (PCA) can be used to visualize the sensory space of the compound.[3]

Odor Threshold Determination: Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis is a gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a sample by determining their flavor dilution (FD) factor.[4]

Protocol: AEDA for this compound

-

Sample Extraction: A sample containing this compound is extracted with a suitable solvent (e.g., dichloromethane) to obtain a concentrated aroma extract.

-

Serial Dilution: The aroma extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with the same solvent.

-

GC-O Analysis: Each dilution is injected into a gas chromatograph coupled with an olfactometry port. A trained sensory panelist sniffs the effluent from the GC column and records the retention time and odor description of any detected aroma.

-

FD Factor Determination: The analysis continues with progressively more dilute samples until no odor is detected. The flavor dilution (FD) factor for this compound is the highest dilution at which its characteristic odor is still perceived.[5]

-

Identification: The potent odorant is identified by comparing its retention index and mass spectrum (from a parallel GC-MS analysis) with those of an authentic reference standard.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for the separation, identification, and quantification of volatile compounds like this compound.

Protocol: GC-MS Analysis

-

Sample Preparation: A solution of this compound is prepared in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless or split injection at a temperature of 250°C.

-

Oven Temperature Program: A typical program starts at 40°C, holds for 2 minutes, then ramps at 5°C/min to 250°C, and holds for 5 minutes.[6]

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: The resulting chromatogram and mass spectrum are analyzed. The identification of this compound is confirmed by comparing its retention time and mass spectrum with a reference standard and/or a library database (e.g., NIST).

References

- 1. bis(2-methyl-3-furyl) disulfide, 28588-75-2 [thegoodscentscompany.com]

- 2. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]

- 3. uni-goettingen.de [uni-goettingen.de]

- 4. Detection of potent odorants in foods by aroma extract dilution analysis - Dialnet [dialnet.unirioja.es]

- 5. academic.oup.com [academic.oup.com]

- 6. bis(2-methyl-3-furyl) disulfide [webbook.nist.gov]

Thiamine Degradation: A Gateway to Potent Aroma Compounds – Furanthiols and Disulfides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiamine (B1217682) (Vitamin B1), an essential nutrient for cellular metabolism, undergoes a complex series of degradation reactions, particularly under thermal stress and varying pH conditions. These degradation pathways are of significant interest in the fields of food science, flavor chemistry, and drug stability, as they lead to the formation of potent, low-threshold aroma compounds, including furanthiols and various disulfides. This technical guide provides a comprehensive overview of the core chemical transformations, quantitative kinetic data, detailed experimental protocols for analysis, and visual representations of the key pathways involved in the degradation of thiamine to these sulfur-containing molecules.

Core Degradation Pathways of Thiamine

The stability of thiamine is highly dependent on pH and temperature. Its degradation proceeds through distinct pathways in acidic versus neutral to alkaline conditions.

-

Acidic Conditions (pH < 6.0): Under acidic conditions, the primary degradation mechanism involves the cleavage of the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and thiazole (B1198619) rings. This results in the formation of 4-methyl-5-(β-hydroxyethyl)thiazole and 2-methyl-4-amino-5-hydroxymethylpyrimidine.[1] This pathway is generally associated with a higher activation energy, indicating greater stability of thiamine at lower pH values.[2][3][4]

-

Neutral to Alkaline Conditions (pH > 6.0): In neutral to alkaline environments, the degradation pathway becomes more complex and leads to the formation of key aroma precursors. The thiazole ring of thiamine can open to form a thiol intermediate.[1] This thiol form is highly reactive and serves as a crucial precursor to various sulfur-containing volatile compounds, including hydrogen sulfide (B99878) (H₂S), which is a major degradation product at pH 7.0 and above.[1]

The formation of furanthiols, particularly the potent meat-aroma compound 2-methyl-3-furanthiol, is a key outcome of thiamine degradation in this pH range. This transformation proceeds through the formation of the intermediate 5-hydroxy-3-mercapto-2-pentanone.[5]

Furthermore, the thiol form of thiamine can undergo oxidation to form thiamine disulfide . In the presence of other thiols, such as 2-methyl-3-furanthiol, mixed disulfides can also be formed. 2-Methyl-3-furanthiol itself can dimerize to form bis(2-methyl-3-furyl) disulfide , another significant aroma compound.[3][4][6][7]

Below are Graphviz diagrams illustrating these key pathways.

Quantitative Data on Thiamine Degradation Kinetics

The degradation of thiamine typically follows pseudo-first-order kinetics.[8][9] The rate of degradation is significantly influenced by pH, temperature, and the initial concentration of thiamine.

Table 1: Rate Constants (k) for Thiamine Degradation in Aqueous Solutions

| Temperature (°C) | pH | Initial Conc. (mg/mL) | Rate Constant (k) (days⁻¹) | Reference |

| 25 | 6 | 1 | 0.0003 | [10] |

| 40 | 6 | 1 | 0.002 | [10] |

| 60 | 6 | 1 | 0.019 | [10] |

| 70 | 6 | 1 | 0.040 - 0.047 | [2] |

| 80 | 6 | 1 | 0.13 | [10] |

| 25 | 6 | 20 | 0.001 | [10] |

| 40 | 6 | 20 | 0.008 | [10] |

| 60 | 6 | 20 | 0.09 | [10] |

| 80 | 6 | 20 | 0.38 - 0.43 | [2] |

| 60 | 3 | 1 | 0.001 | [2] |

| 70 | 3 | 1 | 0.004 | [2] |

| 80 | 3 | 1 | 0.015 | [2] |

| 60 | 3 | 20 | 0.001 | [2] |

| 70 | 3 | 20 | 0.004 | [2] |

| 80 | 3 | 20 | 0.015 | [2] |

Note: Rate constants can vary depending on the specific buffer system and other components in the model system.

Table 2: Activation Energies (Ea) for Thiamine Degradation

| pH | Initial Conc. (mg/mL) | Activation Energy (Ea) (kcal/mol) | Reference |

| 6 | 1 | 18 - 21 | [2][3][4] |

| 6 | 20 | 18 - 21 | [2][3][4] |

| 3 | 1 | 21 - 27 | [2][3][4] |

| 3 | 20 | 21 - 27 | [2][3][4] |

The higher activation energies at pH 3 confirm the greater stability of thiamine under acidic conditions.[2][3][4]

Experimental Protocols

Analysis of Thiamine and its Non-Volatile Degradation Products by HPLC

This method is suitable for quantifying the remaining thiamine in a sample over time to determine degradation kinetics.

3.1.1. Sample Preparation (Aqueous Model System)

-

Prepare stock solutions of thiamine hydrochloride or thiamine mononitrate in deionized water.

-

Adjust the pH of the solutions to the desired value (e.g., 3.0 and 6.0) using dilute HCl or NaOH.

-

Transfer aliquots of the solutions into sealed vials and incubate at controlled temperatures (e.g., 25, 40, 60, 80 °C).

-

At specified time intervals, withdraw samples and store them at -20 °C until analysis.

3.1.2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1M ammonium (B1175870) acetate, pH 5.8) and an organic solvent (e.g., acetonitrile).[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection:

-

UV Detection: 254 nm.[11]

-

Fluorescence Detection (more sensitive): Pre-column derivatization of thiamine to the fluorescent thiochrome (B1210408) derivative. This is achieved by reacting the sample with an alkaline solution of potassium ferricyanide. Excitation and emission wavelengths are typically around 365 nm and 435 nm, respectively.

-

3.1.3. Quantification

-

Prepare a calibration curve using standard solutions of thiamine of known concentrations.

-

Inject the samples and standards onto the HPLC system.

-

Quantify the thiamine concentration in the samples by comparing the peak area to the calibration curve.

The following diagram illustrates a typical experimental workflow for studying thiamine degradation kinetics.

Analysis of Volatile Furanthiols and Disulfides by Headspace SPME-GC-MS

This method is suitable for the extraction and quantification of volatile sulfur compounds generated from thiamine degradation.

3.2.1. Sample Preparation and Volatile Trapping

-

Prepare a model system by dissolving thiamine in a buffer solution (e.g., phosphate (B84403) buffer, pH 6.7) in a headspace vial.

-

Seal the vial and heat it in a water bath or heating block at a specific temperature (e.g., 100 °C) for a defined time to induce degradation.

-

For trapping the volatile compounds, use Headspace Solid-Phase Microextraction (HS-SPME).

-

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile and semi-volatile compounds.

-

Extraction: Expose the SPME fiber to the headspace of the heated vial for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 60 °C) with agitation.

-

3.2.2. Derivatization (for enhanced sensitivity and chromatography of thiols)

-

For the analysis of thiols like 2-methyl-3-furanthiol, on-fiber or in-vial derivatization can be performed using reagents such as pentafluorobenzyl bromide (PFBBr). This converts the thiols into less volatile and more stable derivatives suitable for GC-MS analysis.

3.2.3. GC-MS Instrumentation and Conditions

-

GC System: A gas chromatograph equipped with a mass spectrometer (MS) detector. A sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) can also be used for enhanced selectivity.

-

Injection: Thermal desorption of the trapped analytes from the SPME fiber in the GC inlet.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 40 °C, holding for a few minutes, then ramping up to around 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for quantification of target analytes to increase sensitivity.

-

3.2.4. Identification and Quantification

-

Identification: Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by matching their retention indices with those of authentic standards.

-

Quantification: Use an internal or external standard method with authentic standards of the target compounds (e.g., 2-methyl-3-furanthiol, bis(2-methyl-3-furyl) disulfide).

Conclusion

The degradation of thiamine is a multifaceted process that is highly sensitive to environmental factors, primarily pH and temperature. While acidic conditions lead to a relatively straightforward cleavage of the molecule, neutral to alkaline conditions open up complex reaction pathways that generate a rich array of potent sulfur-containing aroma compounds. Understanding the kinetics and mechanisms of these degradation pathways is crucial for controlling flavor formation in food products, ensuring the stability of thiamine in pharmaceutical preparations, and for the development of novel flavor ingredients. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these intricate chemical transformations and to quantify the key degradation products. Further research is warranted to fully elucidate the quantitative distribution of furanthiols and disulfides under a broader range of conditions and in more complex matrices.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. d-nb.info [d-nb.info]

- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]

- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GC-olfactometric characterization of aroma volatiles from the thermal degradation of thiamin in model orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemical stability and reaction kinetics of thiamine mononitrate in the aqueous phase of bread dough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. open.clemson.edu [open.clemson.edu]

An In-depth Technical Guide to Bis(2-methyl-3-furyl)disulfide (CAS: 28588-75-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methyl-3-furyl)disulfide is a sulfur-containing furan (B31954) derivative identified by the CAS number 28588-75-2. It is a significant contributor to the savory and meaty flavors found in cooked foods, arising from the Maillard reaction.[1][2] This compound is widely utilized in the flavor and fragrance industry to impart or enhance roasted, meaty, and savory notes in a variety of products.[1][3] Beyond its organoleptic properties, recent research has highlighted its potential biological activities, including anticancer and antibacterial effects, making it a molecule of interest for further investigation in pharmaceutical and food preservation applications.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and known biological activities.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 28588-75-2 | [6] |

| Molecular Formula | C₁₀H₁₀O₂S₂ | [7][8] |

| Molecular Weight | 226.3 g/mol | [7][8] |

| Appearance | Pale yellow to amber clear liquid | [5][9] |

| Odor | Roasty, meat-like, sulfurous | [2] |

| Boiling Point | 277.00 to 280.00 °C at 760 mm Hg | [1][7] |

| Density | 1.146 to 1.154 g/cm³ at 25 °C | [1][7] |

| Refractive Index | 1.572 to 1.583 at 20 °C | [1][9] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Parameters and Peaks | Reference(s) |

| ¹H NMR | 400 MHz, CDCl₃. Shifts [ppm]: 7.27, 7.26, 6.37, 2.11, 2.10 | [1] |

| ¹³C NMR | 100.40 MHz, CDCl₃. Shifts [ppm]: 157.01, 140.81, 114.76, 112.78, 11.41 | [1] |

| GC-MS (m/z) | Top Peak: 113; 2nd Highest: 226 | [1] |

Table 3: Gas Chromatography Retention Indices

| Column Type | Active Phase | Retention Index (I) | Reference(s) |

| Non-polar | DB-1 | 1527 | [10] |

| DB-5 | 1530, 1542, 1543, 1547 | [10] | |

| SE-30 | 1508 | [11] | |

| OV-101 | 1508 | [11] | |

| Polar | DB-Wax | 2141 | [10] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-methyl-3-furanthiol (B142662).

Materials:

-

2-methyl-3-furanthiol

-

Air source

-

250 cc flask with a sparger, stirrer, and heater

-

Rotary evaporator

-

Column chromatography setup (e.g., silica (B1680970) gel, appropriate solvent system)

Procedure: [1]

-

Dissolve 5 g of 2-methyl-3-furanthiol in 100 cc of hexane in the 250 cc flask.

-

Equip the flask with a sparger connected to an air source, a stirrer, and a heater.

-

Bubble air through the solution at room temperature at a rate of 20 ml/minute for 20 hours, with continuous stirring.

-

Maintain the original volume of the solution by adding hexane as required.

-

After the reaction period, remove the solvent using a rotary evaporator.

-

Purify the resulting mixture by column chromatography to yield this compound. A typical purification might involve a silica gel column with a hexane-ethyl acetate (B1210297) gradient.

Another patented method involves the reaction of 2-methyl-3-furanthiol with dimethyl sulfoxide (B87167) (DMSO) as an oxidant.[6][12]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general framework for the analysis of this compound by GC-MS, based on typical parameters found in the literature.[10][11]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

GC Conditions:

-

Column: DB-5 capillary column (30 m x 0.32 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 6 °C/min to 240 °C.

-

Hold at 240 °C for 10 minutes.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Assessment of Anticancer Activity in Jurkat Cells

The antiproliferative effects of this compound have been observed in human leukemia Jurkat cells, mediated by oxidative stress and caspase activation.[9]

3.3.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Culture Jurkat cells to the desired density.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Load the cells with a fluorescent ROS indicator, such as H2DCFDA.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader to quantify the intracellular ROS levels.

3.3.2. Caspase-3 Activity Assay

-

After treatment with this compound, harvest the Jurkat cells.

-

Lyse the cells to release the cellular contents.

-

Incubate the cell lysates with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or a DEVD-based fluorogenic substrate).[9][12]

-

Measure the absorbance or fluorescence to determine the caspase-3 activity.

Evaluation of Antibacterial Activity against MRSA

The antibacterial potential of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) can be assessed using the following methods.

3.4.1. Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each dilution with a standardized suspension of MRSA (e.g., 0.5 McFarland standard).

-

Incubate the cultures at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.4.2. Time-Kill Assay

-

Inoculate a flask of broth medium with MRSA and the test compound at a concentration equivalent to its MIC or multiples of the MIC.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the culture.

-

Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.

-

Incubate the plates and count the number of colony-forming units (CFU) to determine the rate of bacterial killing over time.

Biological Activities and Signaling Pathways

Anticancer Activity

This compound has demonstrated antiproliferative effects in human leukemia Jurkat cells.[9] The proposed mechanism involves the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress. This, in turn, activates the caspase signaling cascade, specifically caspase-3, culminating in apoptosis or programmed cell death.[9] The addition of antioxidants like N-acetylcysteine (NAC) or glutathione (B108866) (GSH) has been shown to partially suppress the apoptotic effects, further implicating oxidative stress in the mechanism of action.[9]

Caption: Proposed pathway for the anticancer activity of this compound in Jurkat cells.

Antibacterial Activity

Research has indicated that this compound exhibits in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] This suggests its potential as a novel antimicrobial agent or as a lead compound for the development of new antibacterial drugs. Further studies are needed to elucidate the precise mechanism of its antibacterial action.

Experimental and Logical Workflows

Synthesis and Purification Workflow

Caption: A simplified workflow for the synthesis and purification of this compound.

Logical Workflow for Biological Activity Screening

Caption: Logical workflow for the screening of the biological activities of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. CASPASE 2 ACTIVATION AND ER STRESS DRIVE RAPID JURKAT CELL APOPTOSIS BY CLOFIBRATE [iris.unito.it]

- 3. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin Induces Caspase Mediated Apoptosis in JURKAT Cells by Disrupting the Redox Balance [journal.waocp.org]

- 5. researchgate.net [researchgate.net]

- 6. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative stress signalling in the apoptosis of Jurkat T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Proteomic detection of hydrogen peroxide-sensitive thiol proteins in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Sulfur-Containing Furan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) scaffold, a cornerstone in medicinal chemistry, continues to yield novel therapeutic agents with a broad spectrum of biological activities. The incorporation of sulfur-containing functionalities into the furan ring has emerged as a promising strategy, leading to the development of potent antimicrobial, anticancer, anti-inflammatory, and antiviral agents. This technical guide provides an in-depth exploration of the biological activities of these sulfur-containing furan derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Antimicrobial Activity: A New Frontier in Combating Resistance

Sulfur-containing furan derivatives have demonstrated significant potential in addressing the growing challenge of antimicrobial resistance. Notably, furanone sulfones have emerged as a promising class of antibacterial agents.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative sulfur-containing furan derivatives against various microbial strains.

| Compound Class | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Furanone Sulfones | 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Staphylococcus aureus (MSSA) | 10 | [1] |

| Staphylococcus aureus (MRSA) | 20 | [1] | ||

| Chiral 2(5H)-furanone sulfone 26 | Staphylococcus aureus | 8 | [2] | |

| Bacillus subtilis | 8 | [2] | ||

| Nitrovinylfuran | 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1/Furvina) | Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi | Broad-spectrum | [3][4] |

| Furan-Thiazole Derivatives | Thiazole derivative 3a | Staphylococcus aureus | - (Inhibition Zone: 28 mm) | [5] |

| Escherichia coli | - (Inhibition Zone: 27 mm) | [5] | ||

| Thiazole derivative 8a | Staphylococcus aureus | - (Inhibition Zone: 25 mm) | [5] | |

| Escherichia coli | - (Inhibition Zone: 28 mm) | [5] |

Note: Inhibition zone data is provided where specific MIC values were not available in the cited literature.

Experimental Protocol: Broth Microdilution MIC Assay

The minimum inhibitory concentration (MIC) of sulfur-containing furan derivatives against various bacterial strains is determined using the broth microdilution method, following established guidelines.[6][7]

1. Preparation of Materials:

- Test Compounds: Prepare stock solutions of the sulfur-containing furan derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

- Bacterial Strains: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth).

- 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

2. Assay Procedure:

- Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the growth medium directly in the 96-well plates to achieve a range of concentrations.

- Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard. Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

- Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria and medium without the compound) and a negative control (medium only).

- Incubation: Incubate the plates at 37°C for 18-24 hours.

- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Experimental Workflow: Antimicrobial Screening

References

- 1. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 5. mdpi.com [mdpi.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.dk [idexx.dk]

An In-depth Technical Guide to the Physical Properties of Bis(2-methyl-3-furyl)disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Bis(2-methyl-3-furyl)disulfide, a significant sulfur-containing aroma compound found in cooked meat and utilized in the flavor industry.[1][2] The following sections detail its key physical characteristics, with a focus on boiling point and solubility, to support its application in research and development.

Core Physical and Chemical Properties

This compound is chemically classified as a member of the furan (B31954) family, specifically a disulfane (B1208498) where both hydrogens are substituted by 2-methylfuran-3-yl groups.[3][4] It is recognized for its potent, roasted, and meaty aroma profile.[1][3]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 277 to 280 °C | @ 760 mmHg | [1][3][5] |

| 280 °C | Not specified | [4][6][7] | |

| Solubility in Water | Insoluble | Not specified | [3][5] |

| 9.269 mg/L (Estimated) | @ 25 °C | [5] | |

| Solubility in Organic Solvents | Soluble | Not specified | [3] |

| Miscible | In ethanol (B145695) at room temperature | [3] | |

| Soluble | In alcohol | [5] | |

| 55 mg/mL (243.02 mM) | In DMSO (Sonication recommended) | [8] | |

| 100 mg/mL (441.87 mM) | In DMSO (Ultrasonic recommended) | [9] | |

| Density | 1.146 to 1.154 g/cm³ | Not specified | [1][3] |

| 1.211 g/cm³ | @ 25 °C | ||

| Refractive Index | 1.572 to 1.583 | @ 20 °C | [3][5] |

| 1.576 | n20/D | ||

| Vapor Pressure | 0.012 mmHg (Estimated) | @ 25 °C | [5] |

| Flash Point | > 98.89 °C (> 210 °F) | TCC | [5][10] |

| 110 °C | Not specified | [4] | |

| logP (o/w) | 3.345 (Estimated) | Not specified | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain or through the cited sources, which primarily consist of chemical databases and supplier specifications. The data presented is compiled from these established chemical information resources. For researchers requiring precise methodologies, it is recommended to consult specialized chemical analysis literature or perform independent experimental validation.

Logical Relationships in Solubility

The solubility profile of this compound indicates its nonpolar nature, which is consistent with its molecular structure. The logical relationship between its solubility in various solvents can be visualized as follows:

Caption: Logical flow of solubility based on solvent polarity.

This guide serves as a foundational resource for professionals engaged in work that involves this compound. The compiled data underscores the importance of this compound in both academic and industrial settings.

References

- 1. Bis(2-methyl-3-furyl) Disulfide (cas 28588-75-2) | Savoury Meat Aroma Chemical [chemicalbull.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H10O2S2 | CID 526624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 28588-75-2 [chemicalbook.com]

- 5. bis(2-methyl-3-furyl) disulfide, 28588-75-2 [perflavory.com]

- 6. This compound(28588-75-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. This compound [chembk.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bis(2-methyl-3-furyl) disulfide, 28588-75-2 [thegoodscentscompany.com]

Discovery and identification of key meat aroma compounds.

An In-depth Technical Guide to the Discovery and Identification of Key Meat Aroma Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aroma of cooked meat is a complex sensory experience, resulting from the generation of hundreds of volatile compounds. Raw meat possesses a relatively bland, blood-like aroma; the characteristic and desirable meaty aroma is developed during thermal processing.[1][2] This guide provides a comprehensive overview of the key aroma compounds in meat, the chemical pathways responsible for their formation, and the analytical techniques used for their discovery and identification. The information is tailored for researchers and scientists in food science and related fields.

The development of meat flavor is primarily attributed to two key chemical transformations: the Maillard reaction and lipid (fat) degradation.[2][3][4] The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, generates a wide array of heterocyclic compounds that contribute to the roasted, savory, and meaty notes.[3][5][6] Concurrently, the thermal oxidation and degradation of lipids produce a variety of aliphatic compounds, such as aldehydes, ketones, and alcohols, which are largely responsible for the fatty and species-specific aroma characteristics.[2][3][4][7] The interplay between these two pathways is crucial for the development of the full, complex aroma profile of cooked meat.[3][4]

I. Formation Pathways of Meat Aroma Compounds

The generation of aroma compounds in meat during cooking is a complex process involving numerous parallel and interacting chemical reactions. The primary precursors for these reactions are water-soluble components like amino acids, peptides, reducing sugars, and nucleotides, as well as lipids.[1][2][5][6]

The Maillard Reaction and Strecker Degradation

The Maillard reaction is a cascade of chemical reactions initiated by the condensation of a reducing sugar (like ribose, which is abundant in meat) with a free amino group from an amino acid or peptide.[3][8] This initial step forms a Schiff base, which then undergoes rearrangement to form an Amadori or Heyns compound.[8][9] Subsequent degradation of these intermediates through various pathways, including dehydration and fragmentation, leads to the formation of a plethora of volatile compounds, such as furans, pyrazines, and pyrroles, which are crucial for the roasted and savory notes of cooked meat.[3][5][6]

A critical part of the Maillard reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[5][6][10] This reaction produces Strecker aldehydes, which have one fewer carbon atom than the parent amino acid and often possess characteristic malty or chocolate-like aromas.[6] Additionally, this process generates α-aminoketones, which are important precursors for many heterocyclic aroma compounds, including pyrazines, oxazoles, and thiazoles.[6]

Lipid Degradation

The thermal degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) found in triglycerides and phospholipids, is the second major pathway for aroma generation.[2][3][11] This process is initiated by autoxidation, where fatty acids react with oxygen to form hydroperoxides. These hydroperoxides are unstable and readily decompose, especially at high cooking temperatures, to produce a wide range of volatile compounds.[1]

The breakdown products of lipid hydroperoxides include aliphatic aldehydes, ketones, alcohols, and hydrocarbons.[3][11][12] The specific volatile compounds formed depend on the fatty acid composition of the meat.[11] For example, the oxidation of linoleic acid, which is abundant in chicken and pork fat, leads to the formation of hexanal, a compound with a characteristic "green" or "fatty" aroma.[7] Aldehydes with 6 to 10 carbon atoms are particularly significant contributors to the overall aroma of cooked meat.[4][7]

II. Key Aroma Compounds in Different Meats

While many aroma compounds are common to all cooked meats, the quantitative differences in their concentrations, as well as the presence of certain species-specific compounds, differentiate the aromas of beef, pork, and chicken.[5]

Beef

The aroma of cooked beef is often described as "roasty," "meaty," and "fatty." Key contributors to this profile include sulfur-containing compounds and products of the Maillard reaction.

Table 1: Key Aroma Compounds Identified in Cooked Beef

| Compound | Chemical Class | Odor Descriptor | Reference(s) |

| 2-Methyl-3-furanthiol | Sulfur-containing Furan | Meaty, roasted | [13] |

| 2-Furfurylthiol | Sulfur-containing Furan | Roasted, coffee-like | [4][13] |

| Methional | Sulfur-containing Aldehyde | Boiled potato | [4] |

| 2,5-Dimethylpyrazine | Pyrazine | Roasted, nutty | [14] |

| 2-Ethyl-3,5-dimethylpyrazine | Pyrazine | Roasted, earthy | [15] |

| (E,E)-2,4-Decadienal | Aldehyde | Fatty, deep-fried | [4] |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furanone | Caramel-like, sweet | [4][13] |

| 1-Octen-3-ol | Alcohol | Mushroom-like | [16] |

| Nonanal | Aldehyde | Fatty, citrus | [17] |

| Octanal | Aldehyde | Fatty, green | [17] |

Pork

Pork aroma is generally considered milder than beef, with "roasted," "fatty," and slightly "sweet" notes. The aroma profile is heavily influenced by lipid degradation products due to the higher levels of unsaturated fats in pork.

Table 2: Key Aroma Compounds Identified in Cooked Pork

| Compound | Chemical Class | Odor Descriptor | Reference(s) |

| Hexanal | Aldehyde | Green, fatty | [18] |

| (E)-2-Nonenal | Aldehyde | Fatty, cucumber | [19] |

| (E,E)-2,4-Decadienal | Aldehyde | Fatty, deep-fried | [19] |

| 1-Octen-3-ol | Alcohol | Mushroom-like | [18][19] |

| 2-Acetyl-1-pyrroline | Pyrroline | Roasted, popcorn-like | [19] |

| 2-Methyl-3-furanthiol | Sulfur-containing Furan | Meaty, roasted | [19] |

| 3-(Methylthio)propanal (Methional) | Sulfur-containing Aldehyde | Boiled potato | [19] |

| δ-Decalactone | Lactone | Peach-like, creamy | [20] |

| Nonanoic acid | Carboxylic Acid | Waxy, cheesy | [18] |

| 2,3-Diethyl-5-methylpyrazine | Pyrazine | Earthy, roasted | [11] |

Chicken

Chicken aroma is characterized by "roasted," "fatty," and "brothy" notes. The higher proportion of polyunsaturated fatty acids in chicken fat leads to a greater abundance of unsaturated aldehydes.

Table 3: Key Aroma Compounds Identified in Cooked Chicken

| Compound | Chemical Class | Odor Descriptor | Reference(s) |

| (E,E)-2,4-Decadienal | Aldehyde | Fatty, chicken-like | [7][21][22] |

| Hexanal | Aldehyde | Green, grassy | [21][22] |

| Nonanal | Aldehyde | Fatty, citrus | [21] |

| Octanal | Aldehyde | Fatty, green | [21] |

| 1-Octen-3-ol | Alcohol | Mushroom-like | [21] |

| 2-Methyl-3-furanthiol | Sulfur-containing Furan | Meaty, roasted | [7][23] |

| 2-Furfurylthiol | Sulfur-containing Furan | Roasted, coffee-like | [23] |

| Dimethyl trisulfide | Sulfide | Cabbage-like | [22] |

| 2,5-Dimethylpyrazine | Pyrazine | Roasted, nutty | [22] |

| Anethole | Phenylpropanoid | Fennel, sweet | [22] |

III. Experimental Protocols for Aroma Analysis

The identification of key aroma compounds is a multi-step process that involves extraction and concentration of the volatile fraction, separation of the individual compounds, and finally, their identification and sensory evaluation.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile compounds in food.[24][25][26]

Protocol:

-

Sample Preparation: A known amount of cooked and homogenized meat sample (e.g., 3 g) is placed into a headspace vial (e.g., 20 mL).[6]

-

Incubation: The vial is sealed and incubated at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[14][27]

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined period (e.g., 30-50 minutes) to adsorb the volatile compounds.[1][25][27]

-

Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph (GC), where the adsorbed compounds are thermally desorbed for analysis.[1][14]

Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a gentle distillation technique used to isolate volatile compounds from complex food matrices, particularly those with high fat content, without the formation of artifacts.[4][15][28]

Protocol:

-

Solvent Extraction: The meat sample is first extracted with a low-boiling point, high-purity organic solvent (e.g., dichloromethane (B109758) or diethyl ether).[4]

-